5-Bromo-2-mercaptobenzothiazole

説明

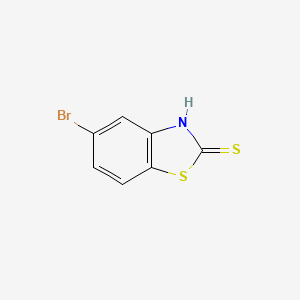

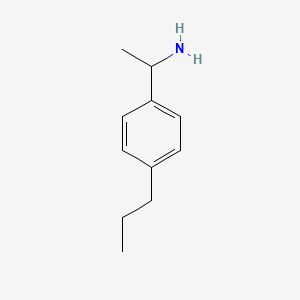

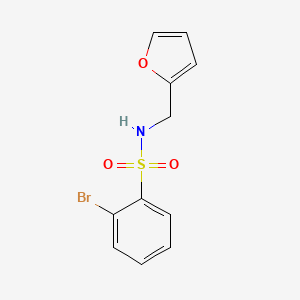

5-Bromo-2-mercaptobenzothiazole is a chemical compound with the molecular formula C7H4BrNS2 and a molecular weight of 246.16 . It is a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of 2-mercaptobenzothiazoles, including 5-Bromo-2-mercaptobenzothiazole, has been a subject of research. Modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-mercaptobenzothiazole consists of a benzothiazole ring substituted with a bromine atom at the 5-position . The molecule is nearly planar .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Physical And Chemical Properties Analysis

5-Bromo-2-mercaptobenzothiazole is a white to yellow solid . Its melting point is reported to be 198-200 °C . The molecular weight is 246.2 g/mol .科学的研究の応用

Synthesis of Biologically Active Compounds

5-Bromo-2-mercaptobenzothiazole serves as a versatile building block in the synthesis of various biologically active compounds. Its reactivity allows for the creation of a wide array of aromatic azoles, which are crucial in drug design due to their significant biological and pharmacological activity . The compound’s ability to easily undergo functionalization makes it a valuable precursor in the development of new drugs.

Antibacterial Agents

Research has shown that derivatives of benzothiazole, including 5-Bromo-2-mercaptobenzothiazole, exhibit potent antibacterial activity. They work by inhibiting critical bacterial enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB) . These properties make it a promising candidate for the development of new antibiotics to combat antimicrobial resistance.

Green Chemistry Applications

The principles of green chemistry emphasize the use of environmentally benign substances and processes. 5-Bromo-2-mercaptobenzothiazole can be utilized in “one-pot” synthesis and sequential multistep synthesis that align with these principles, minimizing the use of toxic solvents and reducing the formation of side products .

作用機序

Mode of Action

5-Bromo-2-mercaptobenzothiazole interacts with its targets, the hCAs, by inhibiting their activity. The compound showed preferential inhibition of the hCA II isoform with a KI of 0.97 mM, followed by hCA XII (KI 1.9 mM) . The inhibition of these enzymes affects the reversible hydration of carbon dioxide, which can have various downstream effects.

Biochemical Pathways

The inhibition of hCAs by 5-Bromo-2-mercaptobenzothiazole affects several physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism . Abnormal levels or activities of these enzymes are commonly associated with various diseases .

Pharmacokinetics

The compound’s molecular weight is 24615 , which could influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of 5-Bromo-2-mercaptobenzothiazole’s action primarily involve the inhibition of hCAs. This can lead to changes in the physiological processes that these enzymes are involved in, potentially affecting pH regulation, gas exchange, ion transport, and more .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-mercaptobenzothiazole. For example, the compound has been detected in urban air, probably because of tyre abrasion . The exposure of the general public to 5-Bromo-2-mercaptobenzothiazole from using rubber-containing goods is much smaller than the exposure of workers in chemical plants .

将来の方向性

Benzothiazoles, including 2-mercaptobenzothiazoles, are biologically active and industrially demanded compounds . They are attracting great interest from researchers for drug design due to their high biological and pharmacological activity . The development of new drugs and materials and new synthetic approaches and patterns of reactivity may be useful for future research .

特性

IUPAC Name |

5-bromo-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHQGCOLOHTELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402949 | |

| Record name | 5-Bromo-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71216-20-1 | |

| Record name | 5-Bromo-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)

![4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275588.png)

![4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275595.png)